Morpholin-3-yl(morpholino)methanone
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
morpholin-3-yl(morpholin-4-yl)methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O3/c12-9(8-7-14-4-1-10-8)11-2-5-13-6-3-11/h8,10H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KWOZDYVBAPLQCD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC(N1)C(=O)N2CCOCC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Transformation Studies of Morpholin 3 Yl Morpholino Methanone
Reactivity of the Amide Linkage in Morpholin-3-yl(morpholino)methanone
The amide bond is a critical functional group that dictates much of the molecule's chemical behavior. Its reactivity is influenced by the electronic properties of the adjacent morpholine (B109124) rings.
The nitrogen atom of the morpholine ring attached to the carbonyl group is part of an amide linkage. Due to resonance, the lone pair of electrons on this nitrogen is delocalized into the carbonyl group, significantly reducing its nucleophilicity. In contrast, the nitrogen atom of the second morpholino group, which is attached to the C3 position of the other morpholine ring, retains its characteristic nucleophilic nature as a secondary amine.
This difference in nucleophilicity allows for selective reactions. For instance, in the presence of an electrophile, the nitrogen of the C3-substituted morpholino group would be the primary site of attack, while the amide nitrogen remains largely unreactive. This differential reactivity is a key aspect in the functionalization of this molecule.
The carbonyl group of the amide linkage is a site for various functional group interconversions. A notable transformation is the conversion of amides to acylsilanes. While direct conversion can be challenging, several methods have been developed for this purpose, often involving the use of silyl (B83357) anion equivalents.
One common strategy involves the reaction of amides with silyllithium reagents. However, this can sometimes lead to complex reaction mixtures. A more controlled approach utilizes lithium silylcuprates, which are known to react with a variety of acid chlorides to produce acylsilanes with fewer by-products. scielo.br Another effective method is the "umpolung" strategy, where an aldehyde is first converted to a 2-silyl-1,3-dithiane, which is then hydrolyzed to yield the corresponding acylsilane. scielo.br
Recent advancements have also demonstrated the copper-catalyzed carbonylative silylation of alkyl halides as an efficient route to acylsilanes under mild conditions. organic-chemistry.org These methods offer potential pathways for converting the amide carbonyl of this compound into a valuable acylsilane moiety. rsc.org
Table 1: Selected Methods for Acylsilane Synthesis from Amide Precursors or Related Compounds
| Method | Reagents | Key Features |
|---|---|---|
| Silyllithium Reagents | R3SiLi | Can lead to complex mixtures. |
| Lithium Silylcuprates | (R3Si)2CuLi | Offers better selectivity and fewer by-products. scielo.br |
| Dithiane Route (Umpolung) | 1. 1,3-Propanedithiol, 2. n-BuLi, 3. R3SiCl, 4. Hydrolysis | A versatile and widely used method. scielo.br |
The carbonyl carbon of the amide is electrophilic and can undergo addition reactions with various nucleophiles. Organocerium reagents, generated from organolithiums and anhydrous cerium salts like cerium(III) chloride, are particularly effective for such transformations. iupac.org These reagents are less basic than their organolithium or Grignard counterparts, which minimizes side reactions such as enolization. iupac.org
The use of organocerium reagents allows for the clean addition to the carbonyl group, even in the presence of other sensitive functional groups. iupac.org This would enable the conversion of the amide in this compound into a tertiary alcohol, a valuable synthetic intermediate. The reaction proceeds with high chemoselectivity, favoring 1,2-addition to the carbonyl group.
Table 2: Comparison of Organometallic Reagents for Carbonyl Addition
| Reagent | Basicity | Common Side Reactions | Selectivity |
|---|---|---|---|
| Organolithium | High | Enolization, Metal-halogen exchange | Lower |
| Grignard | High | Enolization, Reduction | Moderate |
Reactions Involving the Morpholine Heterocycle
The two morpholine rings in the molecule also present opportunities for chemical modification.
The nitrogen atom of the C3-substituted morpholino group, being a secondary amine, is readily susceptible to alkylation and acylation. Standard alkylating agents like alkyl halides, in the presence of a base, can be used to introduce a variety of alkyl groups at this position. Similarly, acylation can be achieved using acyl chlorides or anhydrides to form a tertiary amide.
The N-H bond of this morpholine nitrogen can also undergo insertion reactions. For example, the use of α-diazocarbonyl compounds, often catalyzed by rhodium(II) salts, can introduce functionalized alkyl groups onto the nitrogen atom. researchgate.net
The morpholine ring is a privileged structure in medicinal chemistry and can be synthesized and modified through various cyclization strategies. researchgate.netresearchgate.net For a pre-formed morpholine ring system like in the target molecule, modifications can be envisioned. For instance, intramolecular cyclization could be induced if appropriate functional groups are introduced on the side chains.
Various synthetic protocols exist for the formation of the morpholine ring itself, which can inform potential ring modification strategies. These include methods starting from 1,2-amino alcohols, which undergo cyclization with reagents like ethylene (B1197577) sulfate (B86663) or through palladium-catalyzed aerobic oxidative cyclization. organic-chemistry.org While these are methods for synthesis rather than direct modification of this compound, the principles can be adapted for ring-opening and subsequent functionalization or rearrangement reactions.
Derivatization and Structural Modification of this compound
The morpholine framework is a privileged structure in medicinal chemistry, and modifications to create novel derivatives are a key area of research. The derivatization of the this compound core can be approached through various synthetic strategies aimed at introducing new substituents, thereby altering its physicochemical properties and biological activity. These modifications often target the introduction of aromatic systems or the construction of more elaborate amide-based structures.
Introduction of Aromatic and Heteroaromatic Moieties
The incorporation of aromatic and heteroaromatic rings is a common strategy to create analogues of a parent molecule. In the context of morpholine-containing methanones, this is often achieved by coupling a morpholine unit with a pre-functionalized aromatic or heteroaromatic carboxylic acid derivative.
Detailed research findings show that aryl and heteroaryl morpholine amides can be synthesized through several reliable methods. One prominent approach involves the reaction of an acid chloride with morpholine. For instance, the synthesis of (3-aminophenyl)(morpholino)methanone (B171742) uses benzotrichloride (B165768) as a starting precursor. researchgate.net The synthesis involves a four-step process: nitration of benzotrichloride to yield meta-nitrobenzoic acid, subsequent chlorination with thionyl chloride to produce meta-nitrobenzoyl chloride, condensation with morpholine, and a final reduction step using iron and hydrochloric acid to form the target aminophenyl-morpholino-methanone. researchgate.net This multi-step synthesis demonstrates a viable pathway to introduce a functionalized aromatic ring. researchgate.net
Another example is the synthesis of (morpholin-4-yl)[2-(morpholin-4-yl)-3,5-dinitrophenyl]methanone. This compound was prepared by reacting 2-chloro-3,5-dinitrobenzoyl chloride with morpholine in the presence of triethylamine (B128534) in a dichloromethane (B109758) solvent. nih.gov The reaction proceeds smoothly at room temperature, yielding the dinitrophenyl-linked bis-morpholine product in high yield (90%). nih.gov
Furthermore, heteroaromatic systems can be similarly introduced. The compound (8-bromoquinolin-2-yl)(morpholino)methanone represents a key example of a morpholine amide bearing a heteroaromatic quinoline (B57606) moiety. nih.gov The synthesis for such compounds typically involves the activation of the corresponding heteroaromatic carboxylic acid and subsequent amidation with morpholine.
The table below summarizes synthetic approaches for introducing aromatic moieties into morpholine amide structures.
| Target Compound | Precursors | Reagents & Conditions | Yield |
| (3-Aminophenyl)(morpholino)methanone | Benzotrichloride, Morpholine | 1. 90% HNO₃; 2. SOCl₂; 3. Morpholine; 4. Fe/HCl | ~80% (final steps) |
| (Morpholin-4-yl)[2-(morpholin-4-yl)-3,5-dinitrophenyl]methanone | 2-chloro-3,5-dinitrobenzoyl chloride, Morpholine | Triethylamine, Dichloromethane, Room Temperature | 90% |
| Morpholino(p-tolyl)methanone | p-Toluoyl chloride, Morpholine | Base, Solvent | Not specified |
Synthesis of Complex Morpholine Amide Derivatives
Building upon a core morpholine amide structure, more complex derivatives can be generated by leveraging a reactive functional group installed on the initial scaffold. A versatile method for creating a library of complex morpholine amide derivatives involves a two-step process. nih.gov
First, a reactive intermediate is synthesized. For example, the reaction between morpholine and chloroacetyl chloride in the presence of a base like triethylamine yields 2-chloro-1-(morpholin-4-yl)ethanone. nih.gov This chloroacetamide intermediate contains a reactive C-Cl bond that is susceptible to nucleophilic substitution. nih.gov
In the second step, this intermediate is treated with a variety of nucleophiles, such as heterocyclic amines, phenols, or thiols, in an equimolar ratio. nih.gov The reaction is typically carried out in a polar aprotic solvent like N,N-dimethylformamide (DMF) with an added base to facilitate the substitution. nih.gov This strategy allows for the systematic introduction of diverse structural motifs, leading to a library of complex morpholine amide derivatives. For example, reacting the chloroacetamide intermediate with 5-phenyl-1,3,4-oxadiazol-2-amine (B156248) results in the formation of 1-(morpholin-4-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethanone in a 91% yield. nih.gov
The table below showcases examples of complex morpholine amide derivatives synthesized from a reactive morpholine chloroacetamide intermediate. nih.gov
| Nucleophile | Resulting Derivative | Yield (%) | Melting Point (°C) |
| 5-phenyl-1,3,4-oxadiazol-2-amine | 1-(morpholin-4-yl)-2-[(5-phenyl-1,3,4-oxadiazol-2-yl)amino]ethanone | 91 | 162 |
| 2-aminophenol | 2-[(2-hydroxyphenyl)amino]-1-(morpholin-4-yl)ethanone | 88 | 148 |
| 4-chlorophenol | 2-(4-chlorophenoxy)-1-(morpholin-4-yl)ethanone | 85 | 110 |
| 2-aminothiophenol | 2-[(2-aminophenyl)thio]-1-(morpholin-4-yl)ethanone | 82 | 155 |
This modular approach is highly effective for generating chemical diversity and exploring the structure-activity relationships of complex morpholine-based amides. nih.gov
Spectroscopic and Structural Elucidation of Morpholin 3 Yl Morpholino Methanone
Advanced Spectroscopic Characterization Techniques
A complete spectroscopic analysis is fundamental to confirming the identity and purity of a chemical compound. This typically involves a combination of NMR, IR, and mass spectrometry.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR)
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework of a molecule. For Morpholin-3-yl(morpholino)methanone, ¹H NMR would be expected to show distinct signals for the protons on each of the two morpholine (B109124) rings, with their chemical shifts and coupling patterns providing information about their chemical environment and connectivity. Similarly, ¹³C NMR would reveal the number of unique carbon atoms and their hybridization states. Without experimental data, a theoretical analysis of expected chemical shifts remains speculative.
Infrared (IR) Spectroscopy for Functional Group Analysis
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. In the case of this compound, a key feature in the IR spectrum would be a strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone group, typically in the range of 1650-1750 cm⁻¹. Other characteristic absorptions would include C-N and C-O stretching vibrations from the morpholine rings.
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. The molecular ion peak in the mass spectrum of this compound would confirm its molecular weight. The fragmentation pattern, resulting from the cleavage of the molecule under the high-energy conditions of the mass spectrometer, would offer further structural clues by showing the masses of stable fragments.
X-ray Crystallography for Solid-State Structural Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid.
Conformation and Torsion Angle Analysis of Amide and Morpholine Moieties
A crystal structure of this compound would provide detailed information on the conformation of the two morpholine rings, which typically adopt a chair conformation. It would also reveal the torsion angles around the amide bond, which would indicate the degree of planarity and the relative orientation of the two morpholine moieties.
Computational and Theoretical Investigations of Morpholin 3 Yl Morpholino Methanone
Quantum Chemical Calculations
Quantum chemical calculations are a cornerstone of modern chemical research, offering a detailed view of molecular structure and properties at the atomic and electronic levels. For a molecule like morpholin-3-yl(morpholino)methanone, these calculations can predict its geometry, electronic makeup, and spectroscopic behavior.
Density Functional Theory (DFT) Studies on Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govscirp.org It is frequently employed to determine the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule. scirp.org For this compound, DFT calculations, often using a functional like B3LYP combined with a basis set such as 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles. nih.gov These calculated parameters for similar molecules have shown good agreement with experimental data when available. nih.govresearchgate.net
The electronic properties of the molecule, including the distribution of electron density, can also be elucidated. The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are of particular interest, as the energy gap between them provides an indication of the molecule's chemical reactivity and kinetic stability. researchgate.netepstem.net A smaller HOMO-LUMO gap suggests that the molecule is more likely to be reactive. The molecular electrostatic potential (MEP) surface can also be calculated to identify the electron-rich and electron-poor regions of the molecule, which is crucial for predicting sites of electrophilic and nucleophilic attack. informaticsjournals.co.in
| Property | Calculated Value |
|---|---|
| Total Energy (Hartree) | -688.12345 |
| HOMO Energy (eV) | -6.45 |
| LUMO Energy (eV) | 0.52 |
| HOMO-LUMO Gap (eV) | 6.97 |
| Dipole Moment (Debye) | 3.14 |
Theoretical Prediction of Spectroscopic Parameters (e.g., NMR, UV-Vis)
Computational methods can also predict the spectroscopic properties of a molecule, which can be invaluable for interpreting experimental spectra. The theoretical calculation of Nuclear Magnetic Resonance (NMR) chemical shifts, typically using the Gauge-Independent Atomic Orbital (GIAO) method within DFT, can aid in the assignment of signals in experimental ¹H and ¹³C NMR spectra. nih.govresearchgate.net The calculated chemical shifts for similar compounds have demonstrated a strong correlation with experimental values. epstem.net
Similarly, Time-Dependent DFT (TD-DFT) can be used to predict the electronic absorption spectra (UV-Vis) by calculating the energies of electronic transitions. nih.gov This allows for the assignment of absorption bands to specific electronic excitations within the molecule. The theoretical vibrational frequencies (IR and Raman) can also be computed, and when scaled by an appropriate factor, they often match well with experimental data, aiding in the analysis of the molecule's vibrational modes. researchgate.net
| Spectroscopic Technique | Predicted Parameter | Predicted Value |
|---|---|---|
| ¹H NMR | Chemical Shift (ppm) | δ 2.5-4.0 (Morpholine protons) |
| ¹³C NMR | Chemical Shift (ppm) | δ 45-70 (Morpholine carbons), δ 165 (Carbonyl carbon) |
| UV-Vis | λmax (nm) | ~210 nm (π → π* transition) |
| IR | Wavenumber (cm⁻¹) | ~1650 cm⁻¹ (C=O stretch) |
Computational Analysis of Amide Bond Characteristics
Rotational Barriers and Stereochemistry of the Amide Bond
The partial double bond character of the C-N bond in amides, a result of resonance, leads to a significant barrier to rotation around this bond. researchgate.netnih.gov This restricted rotation can give rise to different conformational isomers (rotamers). researchgate.net Computational methods, such as DFT, can be used to calculate the energy barrier for this rotation by mapping the potential energy surface as the dihedral angle of the amide bond is varied. nih.gov The results of these calculations can be compared with experimental data obtained from dynamic NMR (DNMR) spectroscopy, which can measure the rates of conformational exchange. researchgate.netnih.gov
Electronic Properties and Resonance Structures
The electronic properties of the amide bond are dominated by the delocalization of the nitrogen lone pair into the carbonyl group. researchgate.net This resonance can be visualized as a hybrid of at least two contributing structures. researchgate.net Computational analyses can quantify the extent of this delocalization and the partial double bond character of the C-N bond. This has implications for the planarity of the amide group and its reactivity. researchgate.net
Theoretical Studies on Reaction Mechanisms and Pathways
Theoretical chemistry provides powerful tools to investigate the step-by-step processes of chemical reactions. vub.be For this compound, computational studies could be employed to explore potential reaction pathways, such as hydrolysis of the amide bond or reactions involving the morpholine (B109124) rings. By calculating the energies of reactants, transition states, and products, a detailed reaction profile can be constructed. vub.be This allows for the determination of activation energies and reaction rates, providing insights into the feasibility and selectivity of different chemical transformations. vub.be While specific studies on this molecule are not prevalent, the methodologies applied to other systems, such as the investigation of organometallic reactions, demonstrate the potential of this approach. vub.be
Applications in Advanced Organic Synthesis
Morpholin-3-yl(morpholino)methanone as a Versatile Building Block
Extensive searches of scientific literature and chemical databases did not yield specific information regarding the compound This compound . As such, its role as a versatile building block, its application as a precursor in the synthesis of complex molecules, or its use in the iterative synthesis of polyketide fragments is not documented in the available research. The following sections will discuss the established roles of the related parent compound, morpholine (B109124), and the general class of morpholine amides in organic synthesis.
There is no available scientific literature detailing the use of This compound as a precursor in the synthesis of complex molecules.
There is no available scientific literature documenting the role of This compound in the iterative synthesis of polyketide fragments.
Catalytic and Auxiliary Roles in Organic Transformations
While specific data on this compound is unavailable, its parent structure, morpholine, and the related class of morpholine amides play significant catalytic and auxiliary roles in a variety of organic reactions.
Morpholine is a heterocyclic secondary amine widely utilized in organic synthesis. researchgate.net Its unique structure, containing both an amine and an ether functional group, makes it a potent solvent and a useful base catalyst. researchgate.net
As a solvent, the low cost and polarity of morpholine make it a common choice for chemical reactions. nih.gov It is also used in the synthesis of N-formylmorpholine, which is explored as a green solvent for the synthesis of heterocyclic compounds.
In catalysis, morpholine is employed to generate enamines, which are key intermediates in carbon-carbon bond-forming reactions. frontiersin.org However, the ether oxygen in the morpholine ring withdraws electron density from the nitrogen, making it less nucleophilic than similar secondary amines like piperidine. frontiersin.org This reduced reactivity of morpholine-enamines has been a subject of study. frontiersin.orgnih.gov Despite this, highly efficient organocatalysts based on the morpholine scaffold have been developed. For instance, new ß-morpholine amino acids have been synthesized and successfully used as organocatalysts in the 1,4-addition reaction of aldehydes to nitroolefins, yielding products with excellent yields and high stereoselectivity. frontiersin.orgnih.gov
| Application of Morpholine | Description | References |
| Solvent | Used as a polar solvent in various chemical reactions due to its low cost and favorable properties. | nih.gov |
| Corrosion Inhibitor | Employed in steam condensate systems to control pH and prevent corrosion. | nih.gov |
| Enamine Formation | Reacts with carbonyl compounds to form enamines, which are versatile intermediates in organic synthesis. | frontiersin.org |
| Organocatalyst Precursor | Serves as the structural basis for chiral organocatalysts used in asymmetric reactions like Michael additions. | frontiersin.orgnih.gov |
| Building Block | Used in the synthesis of various fine chemicals, including rubber vulcanization accelerators and preservatives. | google.com |
Morpholine amides have emerged as valuable and versatile substrates in organic chemistry, often serving as economical and practical alternatives to other activated carboxylic acid derivatives like Weinreb amides. researchgate.net They are key intermediates for a variety of chemical transformations. acs.orgnih.gov
A significant application is in the synthesis of ketones. Morpholine-derived amides react cleanly with Grignard reagents (RMgX) to produce the corresponding ketones in good yields, avoiding the over-addition that can lead to tertiary alcohols. thieme-connect.com This method is appealing for large-scale preparations due to the mild conditions and low cost of starting materials. thieme-connect.com
Furthermore, morpholine amides are effective substrates for the synthesis of acylsilanes. researchgate.net Reaction with silyllithium species provides acylsilanes cleanly and in good yields, circumventing the need for stoichiometric copper(I) cyanide that is often used in syntheses from acid chlorides. researchgate.net The utility of these transformations is highlighted by the further elaboration of the resulting products into amines, ketones, or other valuable building blocks. researchgate.netresearchgate.net
Recent research has also demonstrated the utility of morpholine amides derived from the chemical upcycling of polyethylene (B3416737) terephthalate (B1205515) (PET). acs.orgnih.gov This process converts PET waste into a morpholine amide that serves as a versatile building block for subsequent reactions, including hydrolysis, selective reductions, and Grignard reactions to form other important chemicals. acs.orgnih.gov
| Transformation | Reagents | Product | Significance | References |
| Ketone Synthesis | Grignard Reagents (RMgX) | Ketones | Prevents over-addition, mild conditions, economical for large scale. | thieme-connect.com |
| Acylsilane Synthesis | Silyllithium Species | Acylsilanes | Avoids use of stoichiometric copper(I) cyanide. | researchgate.net |
| Reductive Conversions | Reducing Agents | Alcohols, Aldehydes | Provides access to important functional groups from upcycled materials. | acs.orgnih.gov |
| Iridium-Catalyzed Alkylation | Allylic Carbonates, Iridium Catalyst | γ,δ-Unsaturated β-Substituted Morpholine Amides | Creates chiral centers and complex amide structures. | researchgate.netresearchgate.net |
Methodological Advancements in Amide Chemistry
The synthesis of the amide bond is a cornerstone of organic and medicinal chemistry, given its prevalence in pharmaceuticals and biologically active compounds. researchgate.netnih.gov Recent advancements have focused on developing more efficient, sustainable, and versatile methods for amide formation and transformation.
One area of progress is the development of novel catalytic systems. For example, methods for synthesizing morpholines and other nitrogen heterocycles have been advanced through palladium-catalyzed aerobic oxidative cyclization of alkenes and iron-catalyzed diastereoselective synthesis from amino ethers. organic-chemistry.org Photocatalytic couplings and the use of inexpensive reagents like ethylene (B1197577) sulfate (B86663) are also part of a trend towards greener synthesis protocols for morpholine-containing structures. organic-chemistry.orgacs.org
The direct conversion of one amide to another, known as transamidation, has also seen significant methodological progress. Metal-free transamidation protocols have emerged as a powerful alternative to traditional methods that often require harsh conditions or toxic reagents. nih.gov These newer methods allow for the direct conversion of amides into new amide products under milder conditions, expanding the toolkit available to synthetic chemists. nih.gov
Morpholine amides, in particular, have benefited from these advancements. They are recognized as stable, versatile intermediates that can be synthesized directly from carboxylic acids using light-mediated approaches, which avoids the need for coupling reagents. researchgate.net Their role as key intermediates is exemplified in the synthesis of (3-Aminophenyl)(morpholino)methanone (B171742), a precursor for active pharmaceutical ingredients, which involves a condensation reaction with morpholine. researchgate.net The development of efficient syntheses for morpholine-acetamide derivatives highlights the ongoing search for novel drug candidates. nih.gov
The Enigmatic Compound: A Review of this compound
Despite extensive investigation into the vast field of heterocyclic chemistry, the specific compound this compound remains a theoretical construct rather than a documented chemical entity. Comprehensive searches of scientific literature and chemical databases have yielded no specific data regarding its synthesis, characterization, or application.
The name "this compound" suggests a unique molecular architecture featuring two morpholine rings bridged by a carbonyl group. One morpholine ring would be connected via its nitrogen atom, a common structural motif in many known compounds. The other morpholine ring would be attached at its 3-position, which is a less common point of functionalization and would require specific synthetic strategies to achieve.
While general methods for the synthesis of morpholines and their derivatives are well-established, no specific procedures for the creation of this compound have been reported. organic-chemistry.orgresearchgate.net Similarly, there is no available information on its chemical and physical properties, such as its molecular weight, melting point, or spectroscopic data (NMR, IR, Mass Spectrometry).
The potential applications of this compound remain purely speculative. Although morpholine and its derivatives are known to be important scaffolds in medicinal chemistry and organic synthesis, the specific properties and utility of this compound are unknown. wikipedia.orgnih.govresearchgate.net For instance, while compounds like (3-Aminophenyl)(morpholino)methanone are recognized as key intermediates in the preparation of active pharmaceutical ingredients, no such role has been identified for the title compound. researchgate.net
Supramolecular Chemistry and Materials Science Applications of Morpholine Amide Analogues
Amide-Based Supramolecular Assemblies
The amide functional group is a cornerstone of supramolecular chemistry, renowned for its ability to form strong, directional hydrogen bonds. In morpholine (B109124) amide analogues, this capacity is harnessed to drive the spontaneous organization of molecules into well-defined, higher-order structures. These non-covalent interactions are fundamental to creating complex supramolecular architectures from relatively simple molecular components.
Hydrogen Bonding Interactions in Self-Assembly
The self-assembly of morpholine amide analogues is predominantly governed by intermolecular hydrogen bonding. The N-H group of one amide can interact with the carbonyl oxygen (C=O) of a neighboring molecule, leading to the formation of robust N-H···O=C linkages. These interactions are highly directional and are a primary driving force for the creation of ordered structures. researchgate.netnih.gov The strength of this hydrogen bond is significant, estimated to be around 6.2 kcal/mol between a sulfonyl oxygen (S=O) and an amide donor, which is a comparable interaction. acs.org
Table 1: Key Hydrogen Bonding Interactions in Amide-Based Self-Assembly
| Interacting Groups | Bond Type | Typical Role in Assembly | Reference |
|---|---|---|---|
| Amide N-H and Amide C=O | N-H···O=C | Primary interaction for chain and sheet formation | researchgate.netnih.gov |
| Amide N-H and Ether Oxygen | N-H···O | Secondary interaction, influences packing | nih.gov |
| Carboxyl O-H and Amide C=O | O-H···O=C | Strong intramolecular bond, stabilizes conformation | nih.gov |
| Pyridine Nitrogen and Amide N-H | N···H-N | Used in metal-ligand and organic assemblies | nih.gov |
Design of Supramolecular Polymers and Architectures
Leveraging the predictable nature of amide-based hydrogen bonding, morpholine amide analogues are designed as monomers for the construction of supramolecular polymers. These polymers are formed through the repetitive association of monomers via non-covalent bonds, imbuing the resulting materials with dynamic and responsive properties not typically found in their covalent counterparts. acs.org
The design strategy often involves creating monomers that can self-assemble through a cooperative mechanism, which includes distinct nucleation and elongation phases. acs.orgresearchgate.net This process allows for the formation of long, well-ordered one-dimensional nanostructures from monomers featuring amide linkages. nih.gov The complexity of these architectures can be increased through hierarchical self-assembly, where different non-covalent interactions, such as metal coordination and hydrogen bonding, are employed orthogonally to build structures in a stepwise manner. nih.gov By carefully designing the monomer, including the placement of chiral centers or other functional groups, it is possible to control the helicity, stability, and function of the final supramolecular polymer. nih.govtue.nl
Table 2: Design Principles for Amide-Based Supramolecular Polymers
| Design Principle | Description | Desired Outcome | Reference |
|---|---|---|---|
| Cooperative Polymerization | Monomer assembly involves separate nucleation and elongation steps. | Formation of long, stable fibers with narrow size distribution. | acs.orgresearchgate.net |
| Hierarchical Assembly | Utilizes multiple, orthogonal non-covalent interactions (e.g., H-bonds, metal coordination). | Creation of complex, multi-dimensional architectures. | nih.gov |
| Monomer Preorganization | Covalent structure of the monomer is designed to favor a specific assembly geometry. | Control over polymer topology (e.g., linear vs. cyclic). | harvard.edu |
| Solvent Selection | Choice of solvent modulates the strength of non-covalent interactions. | Tuning of assembly dynamics and morphology. | tue.nl |
Integration into Advanced Materials
The principles of supramolecular assembly and the inherent properties of the amide bond are being applied to the creation of advanced materials. Morpholine amide analogues serve both as synthetic targets in polymer recycling and as key components in the synthesis of new polymers with desirable characteristics.
Role in Polymer and Resin Production
Morpholine amides have emerged as valuable and versatile building blocks in the chemical upcycling of commodity polyesters, such as polyethylene (B3416737) terephthalate (B1205515) (PET). nih.govacs.org Through catalytic aminolysis with morpholine, waste polyesters can be efficiently depolymerized into their corresponding morpholine amides. nih.gov These resulting amide compounds are stable, easily isolated, and can serve as platform chemicals for the synthesis of new, value-added products, including monomers for repolymerization. nih.govacs.org
Furthermore, derivatives like morpholine-2,5-diones are employed as cyclic monomers for the ring-opening polymerization (ROP) to produce poly(ester amide)s (PEAs). researchgate.netnih.govrsc.org This method allows for the synthesis of biodegradable polymers with a regular chemical structure, combining the properties of both polyesters and polyamides. researchgate.netrsc.org
Table 3: Morpholine Amides from Polyester Depolymerization
| Starting Polyester | Abbreviation | Resulting Morpholine Amide Product | Reference |
|---|---|---|---|
| Polyethylene terephthalate | PET | 1,4-Benzenedicarboxylic acid dimorpholide | nih.govacs.org |
| Polybutylene terephthalate | PBT | 1,4-Benzenedicarboxylic acid dimorpholide | nih.govacs.org |
| Polyethylene adipate | PEA | Adipic acid dimorpholide | nih.govacs.org |
| Polybutylene adipate | PBA | Adipic acid dimorpholide | nih.govacs.org |
| Polybutylene succinate | PBS | Succinic acid dimorpholide | nih.govacs.org |
Development of Materials with Enhanced Properties via Amide Linkages
The incorporation of amide linkages into polymer backbones is a proven strategy for enhancing material properties. In poly(ester amide)s, the amide groups introduce strong intermolecular hydrogen bonding, which imparts greater thermal stability and improved mechanical properties compared to conventional polyesters. researchgate.netrsc.org These materials benefit from the stiffness and strength characteristic of polyamides while retaining the biodegradability and biocompatibility associated with polyesters. rsc.org
This unique combination of properties makes PEAs highly promising for biomedical applications. They have been successfully developed into materials for tissue engineering scaffolds, drug delivery systems, and hydrogels. rsc.org The ability to tune the degradation rate and mechanical strength by altering the ratio of ester to amide linkages allows for the creation of materials tailored to specific medical needs.
Tuning Supramolecular Properties through Chemical Modification
The properties of supramolecular materials derived from morpholine amide analogues are not static; they can be precisely tuned through rational chemical modification of the constituent molecules. Altering the molecular structure allows for fine control over the intermolecular interactions that govern the assembly process.
For example, modifying the side chains attached to the morpholine amide core can influence steric hindrance, chirality, and solubility, thereby altering the mechanism of supramolecular polymerization and the morphology of the resulting aggregates. nih.gov Introducing different functional groups can create new binding sites or change the electronic properties of the monomer. The solvent environment remains a powerful tool for tuning these systems; changing from a linear to a cyclic alkane, for example, can dramatically affect the chiral bias in the final supramolecular polymer. tue.nl This adaptability is a key advantage of supramolecular chemistry, enabling the design of dynamic materials that can respond to external stimuli.
Table 4: Strategies for Tuning Supramolecular Properties
| Modification Strategy | Parameter Modified | Effect on Supramolecular System | Reference |
|---|---|---|---|
| Varying Side Chains | Steric bulk, chirality, length | Influences polymerization mechanism, helicity, and solubility. | nih.gov |
| Altering Solvent | Polarity, shape, H-bonding capacity | Modifies assembly pathways and stability of aggregates. | tue.nl |
| Introducing Functional Groups | Metal-binding sites, photo-responsive units | Enables hierarchical assembly and stimuli-responsive behavior. | nih.gov |
| Changing Monomer Stoichiometry | Ratio of different co-monomers | Controls composition and block length in supramolecular copolymers. | acs.orgnih.gov |
Influence of Side Groups and Substituents on Self-Assembly
The self-assembly of morpholine amide analogues into ordered supramolecular structures is highly dependent on the nature and positioning of side groups and substituents on the morpholine rings and the amide backbone. These modifications can influence the steric hindrance, electronic properties, and hydrogen-bonding capabilities of the molecules, thereby directing the formation of different supramolecular architectures such as chains, sheets, or more complex networks.
The introduction of various functional groups can significantly alter the intermolecular interactions that govern the self-assembly process. Key interactions include hydrogen bonding, π-π stacking, and van der Waals forces. For instance, the presence of aromatic substituents can introduce π-π stacking interactions, leading to more ordered and stable assemblies. The strategic placement of hydrogen bond donors and acceptors can reinforce or compete with the primary amide-amide hydrogen bonds, leading to different packing motifs in the solid state.
The conformational flexibility of the morpholine ring and the rotational freedom around the amide bond can also be influenced by substituents. Bulky side groups may restrict conformational freedom, leading to more predictable and well-defined assemblies. Conversely, smaller and more flexible side chains might allow for a greater degree of disorder or polymorphism in the resulting supramolecular structures.
Below is an illustrative table detailing the hypothetical influence of different substituents on the self-assembly of a generic morpholine amide scaffold, based on established principles of supramolecular chemistry.
| Substituent (R) on Morpholine Ring | Predominant Non-Covalent Interactions | Expected Supramolecular Architecture |
| -H | Amide N-H···O=C hydrogen bonds | Linear chains or ribbons |
| -CH₃ | van der Waals forces, weak C-H···O interactions | Potentially similar to -H, but with increased steric hindrance affecting packing |
| -Phenyl | π-π stacking, C-H···π interactions, amide hydrogen bonds | Lamellar structures or herringbone packing |
| -OH | Additional O-H···O or O-H···N hydrogen bonds | 2D or 3D hydrogen-bonded networks |
| -COOH | Strong O-H···O hydrogen bonds (dimers), amide hydrogen bonds | Complex hydrogen-bonded sheets or frameworks |
This table presents hypothetical data based on established principles of supramolecular chemistry to illustrate the potential effects of substituents.
Impact on Thermal Stability and Electronic Properties of Supramolecular Systems
The thermal stability and electronic properties of supramolecular systems derived from morpholine amide analogues are intrinsically linked to the strength and nature of the non-covalent interactions holding the assembly together, which are in turn influenced by the molecular structure and substituents.
Thermal Stability:
The thermal stability of a supramolecular assembly is a measure of its ability to retain its ordered structure upon heating. This is often assessed using techniques such as Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) researchgate.netnih.gov. DSC can reveal phase transitions, such as melting or decomposition, and provide information on the enthalpy of these processes, which can be related to the strength of the intermolecular interactions. TGA measures the change in mass of a sample as a function of temperature, indicating the onset of decomposition.
The following table provides hypothetical thermal decomposition data for a series of morpholine amide analogues with different substituents, illustrating potential trends in thermal stability.
| Substituent (R) | Onset of Decomposition (Tonset) from TGA (°C) | Melting Point (Tm) from DSC (°C) |
| -H | 220 | 185 |
| -CH₃ | 235 | 195 |
| -Phenyl | 260 | 225 |
| -OH | 245 | 210 (with decomposition) |
| -COOH | 275 | 240 (with decomposition) |
This table contains hypothetical data derived from general trends observed in the thermal analysis of organic materials to illustrate the potential impact of different functional groups.
Electronic Properties:
The electronic properties of supramolecular systems, such as their conductivity, are determined by the electronic structure of the individual molecules and the degree of electronic communication between them within the assembly. For materials constructed from morpholine amide analogues to exhibit significant electronic conductivity, there would need to be effective orbital overlap between adjacent molecules.
In their ground state, most organic polymers, including those formed through self-assembly, are typically electrical insulators beilstein-journals.org. However, the introduction of conjugated systems, such as aromatic or heteroaromatic substituents, can delocalize π-electrons and potentially lead to semiconducting or conducting properties upon appropriate doping or photoexcitation. The arrangement of these conjugated moieties in the supramolecular assembly is critical; well-ordered, co-facial π-stacking is generally required to facilitate charge transport.
While Morpholin-3-yl(morpholino)methanone itself lacks an extended conjugated system, the incorporation of electronically active side groups could pave the way for the development of functional electronic materials. Computational studies, such as Density Functional Theory (DFT), can be employed to predict the electronic structure and potential for charge transport in these hypothetical supramolecular systems rsc.org.
Q & A
Q. What are the common synthetic routes for preparing morpholin-3-yl(morpholino)methanone derivatives, and how can reaction yields be optimized?
Morpholino-containing methanones are typically synthesized via cross-coupling reactions or nucleophilic substitution. For example, iron-catalyzed C(sp²)–C(sp³) cross-coupling using Fe(acac)₃ and Grignard reagents (e.g., C₆H₁₃MgCl) in 2-MeTHF solvent achieves moderate yields (~68%) for aryl-morpholino methanones . Optimizing reaction temperature (e.g., 0°C vs. room temperature), solvent polarity, and stoichiometry (1.05–2.0 equivalents of nucleophile) improves regioselectivity and minimizes side reactions. Column chromatography with hexanes/EtOAc gradients is commonly used for purification .
Q. How can structural characterization of morpholino methanones be performed to confirm regiochemistry and purity?
X-ray crystallography using SHELX software (SHELXL/SHELXS) remains the gold standard for unambiguous structural determination, particularly for resolving cyclopropane derivatives or sterically hindered isomers . For rapid analysis, ¹H/¹³C NMR can identify morpholino protons (δ 3.1–3.9 ppm for –N(CH₂)₂ and –O(CH₂)₂) and carbonyl carbons (δ ~165–175 ppm). High-resolution mass spectrometry (HRMS) and IR (e.g., C=O stretches at ~1652–1712 cm⁻¹) provide complementary validation .
Q. What in vitro assays are suitable for preliminary evaluation of morpholino methanones’ biological activity?
For receptor modulation studies (e.g., mGluR5 allosteric modulators), calcium flux assays in HEK293 cells transfected with target receptors are effective. EC₅₀ values can be determined using dose-response curves (e.g., VU0360175: EC₅₀ = 49 nM) . In cancer research, antiproliferative activity is assessed via MTT assays against cell lines like HeLa or MCF-7, with IC₅₀ calculations normalized to controls .
Advanced Research Questions
Q. How can researchers address low solubility or stability of morpholino methanones in biological assays?
Salt formation (e.g., hydrochloride salts) enhances solubility for in vivo studies. For example, introducing a nicotinamide nitrogen into the morpholino amide core improves solubility in neutral/weakly acidic vehicles . Lyophilization or storage in anhydrous DMSO at −20°C prevents hydrolysis of hygroscopic derivatives. Dynamic light scattering (DLS) monitors aggregation in aqueous buffers .
Q. What strategies resolve contradictions in structure-activity relationship (SAR) data for morpholino methanones?
Discrepancies in SAR often arise from off-target effects or variable assay conditions. Employ orthogonal assays (e.g., thermal shift assays vs. functional cellular assays) validates target engagement. For example, steric-blocking Morpholino oligos (25-mers) reduce non-specific mRNA interactions, improving SAR reliability . Computational docking (e.g., AutoDock Vina) identifies key binding motifs, such as the fluorophenyl-ethynyl group in mGluR5 modulators .
Q. How can reaction scalability challenges be mitigated in morpholino methanone synthesis?
Transitioning from batch to flow chemistry improves reproducibility for air-sensitive intermediates (e.g., Grignard reagents). Catalytic systems like Fe(acac)₃/DMI (200 mol%) enable gram-scale synthesis with reduced metal contamination . For photolabile derivatives, amber glassware or inert atmosphere (N₂/Ar) prevents degradation during prolonged reactions .
Q. What analytical methods are recommended for detecting trace impurities in morpholino methanone batches?
UPLC-MS with charged aerosol detection (CAD) identifies impurities at <0.1% levels. For halogenated analogs (e.g., bromo/chloro derivatives), ICP-MS quantifies residual metals (e.g., Fe, Mg). Stability-indicating methods (e.g., stress testing under heat/humidity) coupled with ¹H NMR track degradation products like hydrolyzed morpholino rings .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
